1,2-Oxazole-3-carboximidamide hydrochloride
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Overview
Description
1,2-Oxazole-3-carboximidamide hydrochloride is a heterocyclic organic compound with the molecular formula C4H5N3O. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Oxazole-3-carboximidamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amidoxime with a nitrile, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,2-Oxazole-3-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocycles .
Scientific Research Applications
1,2-Oxazole-3-carboximidamide hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a tool for studying the biological activity of oxazole derivatives and their interactions with biological targets
Mechanism of Action
The mechanism of action of 1,2-Oxazole-3-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the oxazole derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Oxazole-3-carboxamide
- 1,2-Oxazole-3-carboxylic acid
- 1,2-Oxazole-3-carboxaldehyde
Comparison
1,2-Oxazole-3-carboximidamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C4H6ClN3O |
---|---|
Molecular Weight |
147.56 g/mol |
IUPAC Name |
1,2-oxazole-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C4H5N3O.ClH/c5-4(6)3-1-2-8-7-3;/h1-2H,(H3,5,6);1H |
InChI Key |
UPNUJZAXIFGKPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1C(=N)N.Cl |
Origin of Product |
United States |
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